molecular formula C15H14N2O B11869426 4-(5-Methoxy-1H-indol-1-yl)aniline

4-(5-Methoxy-1H-indol-1-yl)aniline

Cat. No.: B11869426
M. Wt: 238.28 g/mol
InChI Key: XOPYWZUGFSGFTG-UHFFFAOYSA-N
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Description

4-(5-Methoxy-1H-indol-1-yl)aniline is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-1H-indol-1-yl)aniline typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyindole with aniline in the presence of a catalyst such as methanesulfonic acid can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-1H-indol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-Methoxy-1H-indol-1-yl)aniline has diverse scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-1H-indol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Shares the methoxy group but lacks the aniline substitution.

    4-(2-Phenyl-1H-indol-1-yl)aniline: Similar structure with a phenyl group instead of a methoxy group.

    4-(5-Fluoro-1H-indol-1-yl)aniline: Contains a fluorine atom instead of a methoxy group.

Uniqueness

4-(5-Methoxy-1H-indol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-(5-methoxyindol-1-yl)aniline

InChI

InChI=1S/C15H14N2O/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,16H2,1H3

InChI Key

XOPYWZUGFSGFTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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